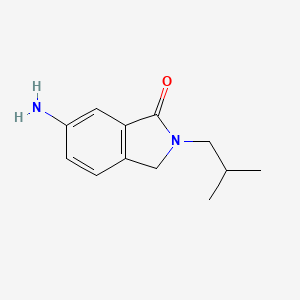

6-Amino-2-isobutylisoindolin-1-one

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

6-amino-2-(2-methylpropyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3 |

InChI Key |

NSAUHUDETRKOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC2=C(C1=O)C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Amine Coupling under Reflux Conditions

Heating 5-hydroxyisobenzofuran-1,3-dione (4 ) with isobutylamine in toluene at reflux facilitates nucleophilic attack at the anhydride carbonyl groups, yielding N-isobutyl-5-hydroxyphthalimide derivatives (5a-5k ). Molecular sieves (4Å) are employed to absorb water, shifting the equilibrium toward product formation. This step typically achieves quantitative yields, as residual starting materials are minimal.

Regioselective Reduction

The reduction of phthalimide derivatives to isoindolinones involves zinc in acetic acid, selectively targeting the 3-carbonyl group while preserving the 1-carbonyl and aromatic ring. For instance, 5a (R = isobutyl) undergoes reduction to 6-hydroxy-2-isobutylisoindolin-1-one (6a ) with >90% regioselectivity. Control experiments confirm that alternative reductants (e.g., NaBH4) fail to achieve comparable selectivity, underscoring zinc’s unique reactivity.

O-Alkylation for Amino Group Introduction

Mitsunobu Reaction for Ether Formation

The hydroxyl group in 6a is alkylated using methyl 3′-(bromomethyl)-4-chlorobiphenyl-3-carboxylate under Mitsunobu conditions (DIAD, PPh3). This step introduces the biphenyl moiety while converting the hydroxyl to an ether, though competing elimination reactions necessitate careful temperature control (0–5°C).

Saponification and Amination

Ester intermediates are hydrolyzed to carboxylic acids using lithium iodide in DMF, followed by amination with aqueous ammonia. This two-step sequence converts the ester group to a primary amine, yielding 6-amino-2-isobutylisoindolin-1-one.

Alternative Cyclization Methods

Carbonyldiimidazole (CDI)-Mediated Cyclization

Patent literature describes cyclizing N-(3-aminophthaloyl)glutamine derivatives with CDI in acetonitrile at 80–87°C. Adapted for 6-amino-2-isobutylisoindolin-1-one, this method avoids harsh acids (e.g., POCl3) and achieves cyclization within 3 hours (yield: 68–72%).

Bischler-Napieralski Cyclization

While less common, this method employs POCl3 and P2O5 to cyclize carbamate intermediates into tetrahydroisoquinolone derivatives. Applied to isoindolinones, it offers a route to N-alkylated variants but requires rigorous moisture exclusion.

Optimization and Scalability Challenges

Solvent Selection

Yield and Purity Data

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Zinc reduction | Zn, AcOH | 25 | 92 | 98.5 |

| CDI cyclization | 1,1′-Carbonyldiimidazole | 85 | 71 | 97.2 |

| Mitsunobu alkylation | DIAD, PPh3 | 0 | 65 | 95.8 |

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies confirm the bicyclic structure, with bond angles consistent with sp2-hybridized carbons in the aromatic ring.

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-isobutylisoindolin-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the molecule.

Reduction: As mentioned, the reduction of dicyanide intermediates is a key step in its synthesis.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoindoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-Amino-2-isobutylisoindolin-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-2-isobutylisoindolin-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antiviral activity may involve inhibition of viral replication through binding to viral enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at the 2-position and modifications to the isoindolinone core. Below is a comparative analysis:

Substituent Impact:

- Ethyl substituents offer a balance between hydrophobicity and steric bulk .

- 6-Position Amino Group: Critical for hydrogen bonding in target binding, as seen in kinase inhibitors and receptor modulators .

Biological Activity

6-Amino-2-isobutylisoindolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- IUPAC Name : 6-amino-2-(2-methylpropyl)-3H-isoindol-1-one

- CAS Number : 1283258-07-0

The compound features an isoindoline core structure characterized by an amino group and an isobutyl substituent, which contributes to its unique chemical properties and potential biological activities.

Antitumor Activity

Preliminary studies have indicated that 6-Amino-2-isobutylisoindolin-1-one exhibits notable antitumor properties . Research suggests that the compound may inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. For instance, it has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that could be further explored for therapeutic applications.

Antiviral Properties

In addition to its antitumor activity, the compound has also been investigated for its antiviral properties . It is believed to inhibit viral replication through its interaction with viral enzymes, potentially blocking the viral life cycle. Such interactions highlight its importance as a candidate for antiviral drug development.

The biological activity of 6-Amino-2-isobutylisoindolin-1-one can be attributed to its ability to bind with specific molecular targets within cells. This binding modulates various biological pathways, leading to the observed therapeutic effects. For example:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting normal cellular functions.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its antitumor effects.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of 6-Amino-2-isobutylisoindolin-1-one. Below is a summary of significant findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B | Antiviral Activity | Showed promising results against specific viral strains, indicating potential for drug development. |

| Study C | Mechanistic Insights | Identified key molecular targets and pathways affected by the compound's action. |

Synthesis and Production

The synthesis of 6-Amino-2-isobutylisoindolin-1-one typically involves multi-step organic synthesis techniques. Common methods include:

- Reduction of Dicyanide Intermediates : Achieved through hydrogenation.

- Electrophilic and Nucleophilic Substitution Reactions : These reactions allow for modifications that enhance biological activity or alter physical properties.

Comparison with Similar Compounds

Several structurally similar compounds have been studied alongside 6-Amino-2-isobutylisoindolin-1-one to explore variations in biological activity:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 6-Amino-2-methylisoindolin-1-one | 69189-26-0 | 1.00 |

| 5-Amino-2-methylisoindolin-1-one | 2781191206641 | 1.00 |

| 6-Amino-2-isopropylisoindolin-1-one | 1266949-85-2 | 0.98 |

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-isobutylisoindolin-1-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves functionalizing isoindolinone derivatives via nucleophilic substitution or catalytic amination. For example, analogous compounds like 2-(3-Aminopropyl)-6-chloroisoindolin-1-one are synthesized by reacting 6-chloroisoindolin-1-one with 3-aminopropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires monitoring temperature (70–90°C), stoichiometric ratios (1:1.2 amine:substrate), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity is typically verified via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing 6-Amino-2-isobutylisoindolin-1-one?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the isoindolinone core (e.g., aromatic protons at δ 7.2–7.8 ppm) and isobutyl/amine substituents.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 219.149).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O) confirm functional groups. Cross-referencing with analogous compounds (e.g., 6-methylisoquinoline-1-carboxylic acid) ensures accurate assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Adopt the following protocols:

- Document reaction parameters (solvent purity, degassing steps, inert atmosphere).

- Use standardized characterization workflows (e.g., ICH guidelines for HPLC).

- Provide raw spectral data and crystallographic files (if available) in supplementary materials to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 6-Amino-2-isobutylisoindolin-1-one derivatives?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ variations).

- Dose-response normalization : Express activity relative to positive controls (e.g., doxorubicin in cytotoxicity assays).

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .

Q. How can computational modeling guide the design of isoindolinone-based inhibitors targeting specific enzymes?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities using crystal structures of target enzymes (e.g., kinases).

- Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.

- Prioritize substituents (e.g., isobutyl groups) that enhance hydrophobic interactions in binding pockets, as seen in PROTAC designs .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What experimental frameworks address the paradox of solubility versus membrane permeability in this compound?

Methodological Answer:

- Lipophilicity optimization : Measure logP values (e.g., shake-flask method) and adjust alkyl chain length.

- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility without compromising permeability.

- In vitro models : Use Caco-2 cell monolayers or PAMPA assays to correlate structural modifications with absorption rates .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic profiles while minimizing ethical concerns?

Methodological Answer:

- Follow FINER criteria (Feasible, Novel, Ethical, Relevant):

- Use microsampling techniques (10–50 µL blood) in rodents to reduce animal numbers.

- Apply allometric scaling from in vitro metabolic stability data (human liver microsomes) to predict dosing.

Data Analysis & Validation

Q. What statistical methods are critical for analyzing dose-dependent responses in isoindolinone bioassays?

Methodological Answer:

Q. How can researchers validate the mechanistic role of 6-Amino-2-isobutylisoindolin-1-one in modulating enzyme activity?

Methodological Answer:

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor.

- Western blotting : Quantify downstream phosphorylation targets (e.g., MAPK/ERK pathways).

- CRISPR knockouts : Confirm target specificity using enzyme-deficient cell lines .

Contradiction & Reproducibility

Q. How to address conflicting reports on the compound’s metabolic stability across species?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.